What are the physical and chemical properties of Cinchonine monohydrochloride hydrate?
What are the physical and chemical properties of Cinchonine monohydrochloride hydrate?
An In-depth Technical Guide to Cinchonine Monohydrochloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinchonine monohydrochloride hydrate is a significant alkaloid derived from the bark of the Cinchona tree. As a member of the quinoline alkaloid class, it shares a history with quinine in the treatment of malaria.[1][2] Beyond its antiparasitic properties, this compound is a crucial tool in modern synthetic chemistry, primarily serving as a chiral auxiliary and catalyst in asymmetric synthesis.[1] It also exhibits potential in oncology by inhibiting the multidrug resistance (MDR) phenomenon in cancer cells. This document provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its characterization, and a summary of its applications.
Chemical and Physical Properties
Cinchonine monohydrochloride hydrate is a white crystalline powder.[1] It is the hydrated hydrochloride salt of Cinchonine, a natural stereoisomer of cinchonidine.[2] The presence of multiple stereocenters in its rigid polycyclic structure is fundamental to its chirality and biological activity.[2] While the free base has limited water solubility, the hydrochloride salt form offers improved solubility and stability in aqueous solutions, making it suitable for pharmaceutical preparations.[2]
General Properties
| Property | Value | Reference |
| Appearance | White to off-white powder | [1] |
| CAS Number | 5949-11-1, 206986-88-1 | [1] |
| Molecular Formula | C₁₉H₂₂N₂O · HCl · H₂O | [1] |
| Molecular Weight | 330.86 g/mol | [1] |
Physicochemical Data
| Property | Value | Reference |
| Melting Point | 208-218 °C | [1][3] |
| Boiling Point | 464.5 °C at 760 mmHg | [3] |
| Flash Point | 234.7 °C | [3] |
| Vapor Pressure | 1.99 x 10⁻⁹ mmHg at 25 °C | [3] |
| Solubility | The hydrochloride salt exhibits moderate solubility in water and high solubility in ethanol and chloroform. | [2] |
| Storage | Store at room temperature, protected from light. | [1][2] |
Optical Properties
The specific rotation of Cinchonine monohydrochloride hydrate is a key identifier of its chiral nature. It is critical to note that the measured value is highly dependent on the solvent used.
| Specific Rotation [α] | Conditions | Reference |
| +182° | c=1, in Ethanol | |
| +101° | c=1, in Chloroform | [1] |
Experimental Protocols
Accurate characterization of Cinchonine monohydrochloride hydrate relies on standardized experimental procedures. The following sections detail the methodologies for determining its key physical properties.
Determination of Melting Point
The melting point provides a crucial measure of a compound's purity.[4] Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0 °C, whereas impurities lead to a depressed and broadened melting range.[4]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar metal block heater)[4]
-
Glass capillary tubes (1 mm internal diameter)[5]
-
Thermometer
Procedure:
-
Sample Preparation: Finely grind a small amount of Cinchonine monohydrochloride hydrate powder. Pack the powder into a sealed-end capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[5]
-
Instrument Setup: Place the capillary tube into the heating block of the apparatus.
-
Approximate Determination: First, perform a rapid determination by heating at a rate of 10-20 °C/min to find the approximate melting range.[6]
-
Accurate Determination: Allow the apparatus to cool. Prepare a new sample and place it in the apparatus. Set the starting temperature to 10-15 °C below the approximate melting point found in the previous step.[6]
-
Measurement: Heat the sample at a slow, constant rate of 1-2 °C per minute.[4][5]
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting range is reported as T₁ - T₂.
Measurement of Specific Rotation
Optical rotation is the fundamental property of chiral molecules and is measured using a polarimeter.[7]
Apparatus:
-
Polarimeter
-
Sodium D-line lamp (589 nm)
-
Polarimeter sample tube (known length, typically 1 decimeter)
-
Volumetric flask and analytical balance
Procedure:
-
Solution Preparation: Accurately weigh a sample of Cinchonine monohydrochloride hydrate and dissolve it in a precise volume of a specified solvent (e.g., ethanol or chloroform) in a volumetric flask to achieve a known concentration (c), expressed in g/mL.
-
Instrument Calibration: Calibrate the polarimeter by filling the sample tube with the pure solvent and setting the reading to zero.
-
Sample Measurement: Rinse and fill the sample tube with the prepared solution, ensuring no air bubbles are present. Place the tube in the polarimeter.
-
Data Acquisition: Measure the observed angle of rotation (α) in degrees.[7]
-
Calculation: Calculate the specific rotation [α] using the Biot's law formula: [α] = α / (l * c) Where:
-
α = observed rotation in degrees
-
l = path length of the sample tube in decimeters (dm)
-
c = concentration of the solution in g/mL
-
Extraction and Quantification from Cinchona Bark
Cinchonine is naturally sourced from Cinchona bark through a multi-step acid-base extraction process.[2] Quantification is typically achieved using high-performance liquid chromatography (HPLC).[8][9]
Protocol Overview: Acid-Base Extraction
-
Preparation: The dried Cinchona bark is ground into a fine powder to increase the surface area for extraction.[10]
-
Acidification: The powdered bark is treated with an acidic aqueous solution (e.g., 0.1% to 1% sulfuric or hydrochloric acid). This protonates the basic alkaloid nitrogen atoms, converting them into their water-soluble salt forms.[10][11]
-
Extraction & Filtration: The mixture is stirred or percolated to allow the alkaloid salts to dissolve in the acidic water. The solid plant material is then removed by filtration.[11]
-
Basification: The acidic filtrate containing the dissolved alkaloids is neutralized and then made basic by adding a base (e.g., sodium hydroxide). This deprotonates the alkaloid salts, converting them back to their free base form, which is poorly soluble in water and will precipitate.[11]
-
Solvent Extraction: An organic solvent immiscible with water (e.g., chloroform or ether) is added. The water-insoluble free base alkaloids are preferentially dissolved into the organic layer.
-
Isolation: The organic layer is separated, and the solvent is evaporated to yield the crude total alkaloids.
-
Purification: The crude extract is further purified using techniques like crystallization or chromatography to isolate individual alkaloids like Cinchonine. The hydrochloride salt is prepared by reacting the purified Cinchonine base with hydrochloric acid.
Protocol Overview: HPLC Quantification
-
Standard Preparation: Prepare a series of standard solutions of Cinchonine monohydrochloride hydrate of known concentrations.[8]
-
Sample Preparation: Dissolve the extracted and purified sample in the mobile phase.
-
Chromatography: Inject the standards and the sample into an HPLC system. A common method uses a C18 column with a mobile phase consisting of an organic solvent (like acetonitrile/methanol) and a buffer.[9]
-
Detection: Monitor the eluent using a UV detector, typically at a wavelength around 275 nm.[9]
-
Analysis: Construct a calibration curve from the peak areas of the standard solutions. Determine the concentration of Cinchonine in the sample by comparing its peak area to the calibration curve.
Logical and Experimental Workflows
The following diagrams illustrate the key processes involving Cinchonine monohydrochloride hydrate.
Applications and Biological Activity
Cinchonine and its salts have a range of important applications in both medicine and chemical research.
-
Antimalarial Activity: Like other Cinchona alkaloids, Cinchonine possesses antimalarial properties, making it a subject of interest in the development of treatments for parasitic infections.[1]
-
Asymmetric Synthesis: It is widely employed as a chiral auxiliary or organocatalyst.[1] Its rigid, well-defined chiral structure facilitates the production of enantiomerically pure compounds, which is a critical requirement in the pharmaceutical industry.[1]
-
Oncology Research: Cinchonine has been shown to have an inhibitory effect on the multidrug resistance (MDR) phenomenon in cancer cells. This suggests its potential use in combination with conventional anticancer drugs to overcome resistance and improve therapeutic efficacy. It may also induce apoptosis (programmed cell death) in certain cancer cell lines by activating endoplasmic reticulum stress.[12]
-
Analytical Chemistry: It serves as a chiral resolving agent in chromatography, enabling the effective separation of enantiomers for drug formulation and quality control.[1]
References
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- 2. Page loading... [guidechem.com]
- 3. chemnet.com [chemnet.com]
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- 5. mt.com [mt.com]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 8. mdpi.com [mdpi.com]
- 9. Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
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